molecular formula C13H19BO3 B1441416 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 946427-03-8

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B1441416
CAS No.: 946427-03-8
M. Wt: 234.1 g/mol
InChI Key: KQELZLCLCNPDMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves borylation, a process where a boron group is added to a molecule. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenoxy)methyl)benzonitrile have been synthesized and characterized using various spectroscopic methods and X-ray diffraction. These compounds' molecular structures have been optimized and confirmed using density functional theory (DFT) calculations, proving consistency with crystal structures determined by X-ray single crystal diffraction (Wu, Chen, Chen, & Zhou, 2021).
  • Similar studies were conducted on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, emphasizing the importance of DFT in confirming the molecular structures and exploring their physicochemical properties (Huang et al., 2021).

Application in Fluorescence and Polymerization

  • These compounds have been utilized in the development of fluorescent probes and polymers. For instance, certain boron esters were used in Suzuki-Miyaura chain growth polymerization, leading to the creation of bright, emission-tuned nanoparticles useful in fluorescence applications (Fischer, Baier, & Mecking, 2013).

Development of Boronate Esters and Their Derivatives

  • The creation of various boronate esters, including those derived from carbazole and phenoxazine, has been achieved. These compounds serve as key electron donors and intermediates in synthetic approaches, potentially impacting materials science and organic electronics (Bifari & El-Shishtawy, 2021).

Advances in Sensing and Detection Technologies

  • Boron ester compounds have been used in the development of organic thin-film fluorescence probes, showing promise in detecting hydrogen peroxide vapor, a key indicator of peroxide-based explosives. This highlights their potential in safety and security applications (Fu et al., 2016).

Potential in Medicinal Chemistry and Biological Studies

  • Studies have explored the use of boronated phosphonium salts containing arylboronic acid and their in vitro cytotoxicity and cellular uptake, opening avenues for their application in medical research and therapy (Morrison et al., 2010).

Synthesis of Novel Compounds and Their Potential Applications

  • Novel synthetic methods have been developed for creating compounds such as 2,4-disubstituted-phthalazin-1(2H)-one and 3,7-disubstituted-2H-benzo[b][1,4] oxazine derivatives. These compounds, containing boronate esters, show potential as HGF-mimetic agents, which could have implications in cancer research and treatment (Das, Tang, & Sanyal, 2011).

Safety and Hazards

The safety and hazards associated with “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” are not well-documented. It’s always important to handle chemical compounds with appropriate safety measures .

Mechanism of Action

  • (https://www.tcichemicals.com/CN/zh/p/T2923) (TCI Chemicals)
  • (https://www.sigmaaldrich.com/US/en/product/aldrich/655856) (MilliporeSigma)
  • (https://www.chemicalbook.com/ProductChemicalPropertiesCB0459079.htm) (ChemicalBook)
  • (https://www.chembk.com/cn/chem/%E5%AF%B9%E7%94%B2%E6%B0%A7%E7%BE%B0%E5%9F%BA%E8%8B%AF%E7%A1%BC%E9%85%B8%E9%A2%91%E5%93%AA%E9%86%87%E9%85%AF) (ChemBK)
  • (https://www.chemicalbook.com/ChemicalProductProperty_CN_CB413746137.htm) (ChemicalBook)

Biochemical Analysis

Biochemical Properties

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins that facilitate these reactions. For instance, it is often used in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form biaryl compounds. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, which facilitates the transfer of the organic group to the target molecule .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it can modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, such as altered metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved stress responses. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and altered gene expression. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For instance, it may be metabolized by enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other related metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and then distributed to various organelles, such as the mitochondria or endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence metabolic processes and oxidative stress responses. The localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQELZLCLCNPDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726480
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946427-03-8
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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